

Application Note: Synthesis of 4-Fluoro-2-methoxy-5-methylbenzaldehyde[1][2]

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B12842048

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Target Molecule: **4-Fluoro-2-methoxy-5-methylbenzaldehyde** CAS Registry Number: 139008-21-2 Molecular Formula:

Molecular Weight: 168.17 g/mol [1]

Introduction & Retrosynthetic Analysis

The target molecule is a trisubstituted benzaldehyde derivative characterized by a specific substitution pattern that balances electronic properties (fluorine) with steric bulk (methyl) and solubility/binding affinity (methoxy). It serves as a versatile building block for constructing indole- or quinazoline-based kinase inhibitors and is also a precursor for

F-labeled radiotracers used in PET imaging.[2]

Retrosynthetic Logic

The synthesis can be approached via two primary disconnects, depending on scale and starting material availability:

- Route A (Scalable/Process): Electrophilic Aromatic Substitution (Formylation).

- Logic: The methoxy group is a strong ortho/para director. The methyl group is a weak activator, and fluorine is a deactivator. In 3-fluoro-4-methylanisole, the position para to the methoxy group is blocked by the methyl group. The position ortho to the methoxy group (and meta to the fluorine) is sterically accessible and electronically activated, making Vilsmeier-Haack formylation highly regioselective.
- Precursor: 3-Fluoro-4-methylphenol (commercially available).
- Route B (Laboratory/High Precision):Metal-Halogen Exchange.
 - Logic: For small-scale, high-purity requirements, starting from the aryl bromide eliminates regioselectivity risks. Lithium-halogen exchange followed by formylation with DMF yields the aldehyde exclusively.
 - Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene (CAS 314298-15-2).[3]

Experimental Protocols

Protocol A: The "Process" Route (From 3-Fluoro-4-methylphenol)

Recommended for multi-gram to kilogram scale synthesis.

Step 1: O-Methylation

Objective: Convert 3-fluoro-4-methylphenol to 3-fluoro-4-methylanisole.

- Reagents: 3-Fluoro-4-methylphenol (1.0 eq), Potassium Carbonate (, 2.0 eq), Methyl Iodide (MeI, 1.2 eq) or Dimethyl Sulfate (DMS, 1.1 eq), Acetone (0.5 M).
- Procedure:
 - Charge a 3-neck round-bottom flask with 3-fluoro-4-methylphenol and acetone.
 - Add

in a single portion with vigorous stirring.

- Cool the suspension to 0°C. Add MeI dropwise via an addition funnel to control the exotherm.
- Allow the reaction to warm to Room Temperature (RT) and reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate.
- Yield: Expect >90% of a clear oil.

Step 2: Regioselective Vilsmeier-Haack Formylation

Objective: Introduce the aldehyde group at the C6 position (relative to original phenol numbering).

- Reagents: 3-Fluoro-4-methylanisole (1.0 eq), Phosphorus Oxychloride (, 1.2 eq), DMF (3.0 eq + solvent volume).
- Procedure:
 - Vilsmeier Reagent Formation: In a dry flask under

 , cool DMF (3.0 eq) to 0°C. Add

dropwise over 30 minutes. The solution will turn pale yellow/orange (formation of chloroiminium ion). Stir for 30 min at 0°C.
 - Addition: Dissolve the anisole from Step 1 in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
 - Reaction: Heat the mixture to 70–80°C for 4–6 hours. The reaction color typically deepens to dark red/brown.
 - Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice/sodium acetate (buffered quench) to hydrolyze the iminium intermediate. Stir for 1 hour; a solid precipitate

should form.

- Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with sat. (critical to remove acidic byproducts), water, and brine.
- Purification: Recrystallize from Hexane/Ethanol or purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).
- Yield: Expect 60–75%.

Protocol B: The "Lab" Route (From Aryl Bromide)

Recommended for rapid, high-purity synthesis (<5g).[2]

- Precursor: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene.[3][4]
- Reagents: n-Butyllithium (2.5 M in hexanes, 1.1 eq), Anhydrous THF, Anhydrous DMF (1.5 eq).
- Procedure:
 - Flame-dry a 2-neck flask and purge with Argon. Add the aryl bromide (1.0 eq) and anhydrous THF (0.2 M).
 - Cool the solution to -78°C (Dry ice/Acetone bath).
 - Add n-BuLi dropwise over 10 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes to ensure complete lithium-halogen exchange.
 - Add anhydrous DMF dropwise. Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.
 - Quench: Add saturated aqueous solution.
 - Workup: Extract with

. Wash with brine, dry over

, and concentrate.

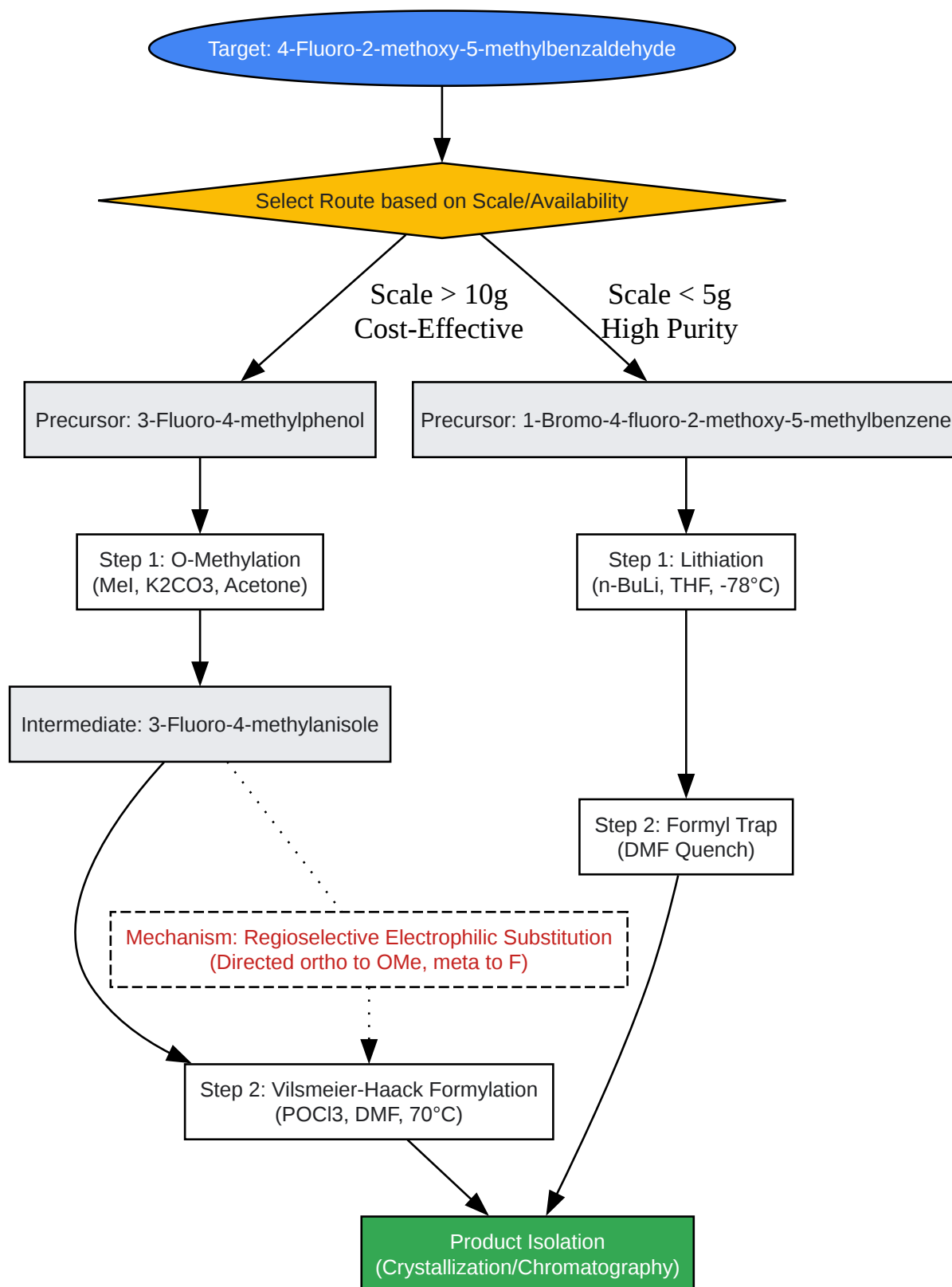
- Yield: Expect >85%. This route typically requires minimal purification.

Analytical Data & Validation

Parameter	Specification	Notes
Appearance	White to pale yellow crystalline solid	Low melting point solid (approx. 50-60°C).[2]
NMR (400 MHz,)	10.35 (s, 1H, CHO)	Distinctive aldehyde singlet.
7.55 (d, Hz, 1H, Ar-H)	Proton at C6 (ortho to CHO, meta to F).	
6.65 (d, Hz, 1H, Ar-H)	Proton at C3 (ortho to F, meta to CHO).	
3.92 (s, 3H,)	Methoxy singlet.	
2.25 (s, 3H,)	Methyl singlet.	
NMR	-110 to -120 ppm (approx)	Typical for fluoro-arenes.
Mass Spec (ESI)		

Workflow Visualization

The following diagram illustrates the decision logic and chemical flow for both synthetic routes.



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Caption: Synthesis workflow comparing the scalable Vilsmeier-Haack route (Left) and the high-precision Lithiation route (Right).

Safety & Handling

- Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water.^[2] All glassware must be dry. Quench excess reagent slowly into ice.
- Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving.
- n-Butyllithium: Pyrophoric.^[2] Handle under inert atmosphere (Argon/Nitrogen) using syringe techniques.

References

- Preparation via Vilsmeier-Haack: The synthesis of this specific aldehyde via methylation and formylation of 3-fluoro-4-methylphenol is described in the context of F-labeling precursors.
 - Source: Boudou, P., et al. "[¹⁸F]fluorination/decarbonylation: new route to aryl [¹⁸F]fluorides." International Journal of Radiation Applications and Instrumentation.^[5] Part A. (1991).^[5]
- Precursor Availability: 1-Bromo-4-fluoro-2-methoxy-5-methylbenzene is a commercially verified intermediate.
 - Source: Sigma-Aldrich / MilliporeSigma Product Catalog.
- General Vilsmeier-Haack Methodology: For general protocols on formylating electron-rich aromatics. Source: Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis. (1991).

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Sources

- [1. 139008-21-2 | MFCD31579900 | 4-Fluoro-2-methoxy-5-methylbenzaldehyde \[aaronchem.com\]](#)
- [2. 1427433-86-0|3-Fluoro-5-methoxy-4-methylbenzoic acid|BLD Pharm \[bldpharm.com\]](#)
- [3. 944317-92-4|1-Bromo-4-fluoro-5-isopropyl-2-methoxybenzene|BLD Pharm \[bldpharm.com\]](#)
- [4. 314298-15-2 | 2-溴-5-氟-4-甲基苯甲醚 | Boroncore \[boroncore.com\]](#)
- [5. \[18F\]fluorination/decarbonylation: new route to aryl \[18F\]fluorides - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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